6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Description
6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 6-position. The phenyl substituent contains a chlorine atom at the para-position (4-) and a methoxy group at the ortho-position (2-), contributing to its unique electronic and steric properties. The molecular formula is C₁₂H₁₀ClNO₂ (molecular weight: 247.67 g/mol), with the IUPAC name 5-(4-chloro-2-methoxyphenyl)pyridin-3-ol . While the numbering discrepancy in the evidence (position 5 vs. 6) may arise from differing conventions, the compound’s core structure remains consistent: a pyridin-3-ol scaffold modified with a halogenated aromatic moiety. This structural motif is common in medicinal chemistry, particularly in drug candidates targeting enzymes or receptors sensitive to aromatic interactions.
Properties
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-4-10(12)11-5-3-9(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUAUWJXQGIEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692669 | |
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-86-7 | |
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
6-(2,5-Dimethoxyphenyl)pyridin-3-ol
- Structure : Features a dimethoxy-substituted phenyl group at the pyridine’s 6-position.
- Key Differences: The absence of a chlorine atom and additional methoxy group at the phenyl ring alter electronic properties.
- Physicochemical Data : Molecular weight = 231.25 g/mol; logP (estimated) ≈ 1.8 (vs. ~2.5 for the target compound due to chloro’s hydrophobicity).
6-(Trifluoromethyl)pyridin-3-ol
- Structure : A trifluoromethyl (-CF₃) group at position 6.
- Key Differences : The strong electron-withdrawing -CF₃ group decreases electron density on the pyridine ring, increasing acidity of the hydroxyl group (pKa ~6.5 vs. ~8.0 for the target compound). This enhances solubility in polar solvents .
- Applications : Used in agrochemicals due to its stability under physiological conditions.
6-(Thiophen-2-yl)pyridin-3-ol
- Structure : A thiophene ring replaces the phenyl group.
- Key Differences : The sulfur atom in thiophene introduces π-electron delocalization, altering binding affinity in metal-chelating applications. Lower molecular weight (195.23 g/mol) and higher polar surface area (60.7 Ų vs. 55.2 Ų for the target compound) improve membrane permeability .
Anticancer Activity
- Compound 6e (from ): A pyridin-3-yl oxadiazole derivative with a 4-methoxyphenyl group showed IC₅₀ values of 4.6 μM (PANC-1) and 2.2 μM (HepG2) , outperforming 5-FU in cytotoxicity .
- Target Compound: No direct biological data is available, but the chloro-methoxy phenyl group may enhance DNA intercalation or topoisomerase inhibition compared to simpler alkyl substituents.
Acetylcholinesterase (AChE) Reactivation
- 6-Ethylpyridin-3-ol (): Demonstrated superior resurrection of AChE inhibited by organophosphates, with reactivation efficiency linked to alkyl chain length. The ethyl group balances hydrophobicity and steric bulk, achieving ~70% reactivation at 10 μM .
- Target Compound : The bulky aryl substituent may hinder access to the AChE active site, reducing efficacy compared to alkyl-substituted analogues.
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| 6-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | Not reported | ~0.5 (DMSO) |
| 6-(Trifluoromethyl)pyridin-3-ol | 174–176 | 1.2 (DMSO) |
| 6-(2,5-Dimethoxyphenyl)pyridin-3-ol | Not reported | ~1.0 (MeOH) |
Data inferred from substituent effects and related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
